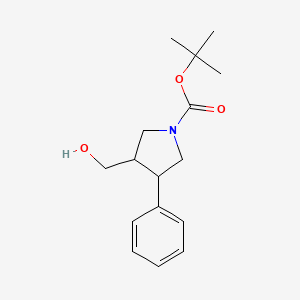
(S)-(2-(hydroxymethyl)pyrrolidin-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-(2-(hydroxymethyl)pyrrolidin-1-yl)(phenyl)methanone” is a complex organic compound. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a biologically important alkylaminophenol compound was synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . Another study reported the asymmetric reduction of phenyl(pyridin-2-yl)methanone using Leuconostoc pseudomesenteroides N13 biocatalyst .Molecular Structure Analysis
The structural analysis of similar molecules is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G(d,p) basis set .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied. For example, the evaluation of related parameters of 2-((4-(hydroxylmethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, such as potential (μ), chemical hardness (η), and electrophilicity index (ω) that were calculated from HOMO and LUMO energies, was performed .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been investigated. For instance, the electronic and structural properties (bond lengths, dihedral and bond angles), HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths are investigated .Orientations Futures
Propriétés
Numéro CAS |
65950-13-2 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C12H15NO2/c14-9-11-7-4-8-13(11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2/t11-/m0/s1 |
Clé InChI |
BAVMVXYQHCAUQS-NSHDSACASA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)CO |
SMILES canonique |
C1CC(N(C1)C(=O)C2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




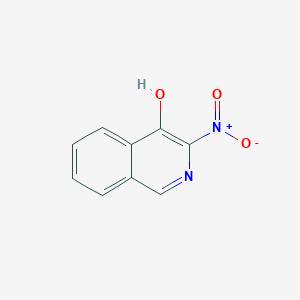

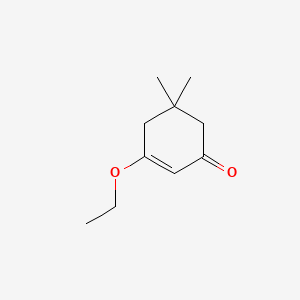
![7-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B8781389.png)

![2-([(Benzyloxy)carbonyl]amino)-3-methoxypropanoic acid](/img/structure/B8781398.png)


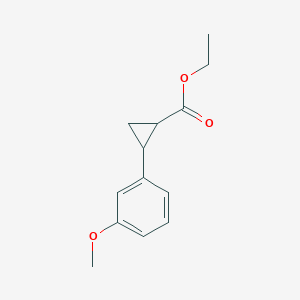
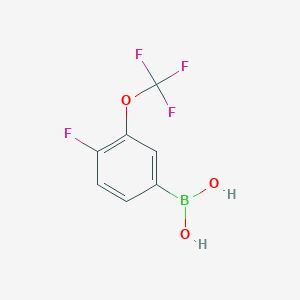
![1H-Pyrrolo[2,3-b]pyridine-3,5-diamine, N3,N3-dimethyl-](/img/structure/B8781440.png)

